4-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide
Overview
Description
4-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Mechanism of Action
Target of Action
Compounds with a similar oxadiazole core have been reported to exhibit promising anticancer activity .
Mode of Action
It is suggested that the compound may interact with its targets through nucleophilic alkylation of heterocyclic analogs
Biochemical Pathways
Compounds with similar structures have been reported to exhibit anticancer activity, suggesting they may influence pathways related to cell proliferation and apoptosis .
Result of Action
Compounds with a similar oxadiazole core have been reported to exhibit promising anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process. For instance, the oxidative cyclization of N-acyl hydrazones can be achieved using oxidizing agents such as lead tetraacetate, potassium permanganate, or ferric chloride .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxadiazole derivatives with additional functional groups, while reduction reactions may result in the formation of reduced oxadiazole compounds .
Scientific Research Applications
4-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole: A structurally similar compound with known anticancer and antimicrobial properties.
4-Fluorobenzyl 1,3,4-oxadiazole:
Uniqueness
4-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide stands out due to its unique combination of a fluorobenzyl group and an oxadiazole core, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its applicability in various scientific fields .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-13-8-6-11(7-9-13)10-20-15-18-17-14(19-15)12-4-2-1-3-5-12/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAONHJPZVGOACX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191568 | |
Record name | 2-[[(4-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477846-56-3 | |
Record name | 2-[[(4-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477846-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(4-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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